molecular formula C26H28N4O3 B459536 6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B459536
M. Wt: 444.5g/mol
InChI Key: LFSKNPYNHMFCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

The synthesis of 6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of pyrazolin-5-one, malononitrile, and arylaldehydes in the presence of a catalyst. Various catalysts such as cinchona alkaloid, imidazole, γ-alumina, l-proline, KF-alumina, and nanosized magnesium oxide have been used to facilitate this reaction . The reaction conditions often include refluxing in a suitable solvent like ethanol or methanol.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar compounds to 6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5g/mol

IUPAC Name

6-amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C26H28N4O3/c1-15-22-23(20(13-27)24(28)33-25(22)30-29-15)16-6-11-21(31-5)17(12-16)14-32-19-9-7-18(8-10-19)26(2,3)4/h6-12,23H,14,28H2,1-5H3,(H,29,30)

InChI Key

LFSKNPYNHMFCLZ-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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